molecular formula C27H25N3O6S B3011665 ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866015-10-3

ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No. B3011665
CAS RN: 866015-10-3
M. Wt: 519.57
InChI Key: UQPVFOPISYGNAG-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate, is a complex organic molecule that appears to be related to a family of pyrimidine derivatives. These derivatives have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multicomponent reactions, as seen in the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved through a one-pot, three-component condensation under mild conditions . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature . These methods suggest that the synthesis of the compound may also involve a multicomponent reaction strategy.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction crystallography, as demonstrated for ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . Spectroscopic methods like FT-IR, 1H, and 13C NMR are also essential for characterizing these compounds . Density functional theory (DFT) calculations can further confirm the molecular geometry and vibrational frequencies, providing a deeper understanding of the molecular structure .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can lead to a variety of chemical transformations. For instance, the reaction of certain pyrimidine derivatives with electrophilic reagents can yield new triazolopyrimidine-5-carboxylate derivatives . The versatility in reactions is also evident in the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, which involved the reaction of a thiophene carbohydrazonoyl chloride with a tetrahydropyrimidine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be quite diverse. For example, the compound ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was characterized by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis, and it exhibited antioxidant and radioprotective activities . The nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds can also be evaluated using DFT calculations, which may provide insights into their potential applications .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound has been a subject of various studies focusing on its synthesis and chemical behavior. One study demonstrated the synthesis of modified thieno[2,3-d]pyrimidines through the reaction of a similar compound with alkyl- and arylhydrazines (Tumkevičius, 1994). Another research explored the synthesis of thiazolopyrimidines and related compounds starting from ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which shares structural similarities (Sherif et al., 1993).

Formation of Polyheterocyclic Systems

Research has also been conducted on the formation of novel polyheterocyclic systems using similar compounds. For instance, studies have shown the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems (Bakhite et al., 2005), as well as the synthesis of new Pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives (Ahmed, 2002).

Biological Evaluation

In the field of biological evaluation, novel derivatives of this compound have been synthesized and assessed for antibacterial, antifungal, and antitumor activity, demonstrating its potential in pharmaceutical research (Shanmugasundaram et al., 2011).

Development of Heterocyclic Derivatives

The compound has also been used in the development of various heterocyclic derivatives, contributing to the discovery of new chemical entities with potential applications in medicinal chemistry (Elneairy et al., 2006).

properties

IUPAC Name

ethyl 6-[(5-formyl-2-methoxyphenyl)methyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6S/c1-3-36-27(34)28-12-11-20-22(15-28)37-25-23(20)24(32)30(19-7-5-4-6-8-19)26(33)29(25)14-18-13-17(16-31)9-10-21(18)35-2/h4-10,13,16H,3,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPVFOPISYGNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC(=C4)C=O)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

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